molecular formula C23H26FN3O4 B11283446 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11283446
M. Wt: 427.5 g/mol
InChI Key: AFNCZNYFIORZCG-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a fluorophenyl group, a propoxyphenyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include fluorobenzene, propoxybenzene, and various catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Properties

Molecular Formula

C23H26FN3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C23H26FN3O4/c1-4-13-31-19-11-7-17(8-12-19)25-21(28)14-20-22(29)27(23(30)26(20)15(2)3)18-9-5-16(24)6-10-18/h5-12,15,20H,4,13-14H2,1-3H3,(H,25,28)

InChI Key

AFNCZNYFIORZCG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

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